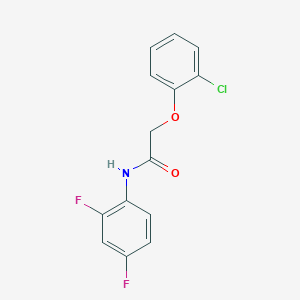![molecular formula C17H19N5O6 B10864806 N-(9-{1-[(1,3-Dihydroxy-2-propanyl)oxy]-2-hydroxyethyl}-6-oxo-6,9-dihydro-1H-purin-2-YL)benzamide](/img/structure/B10864806.png)
N-(9-{1-[(1,3-Dihydroxy-2-propanyl)oxy]-2-hydroxyethyl}-6-oxo-6,9-dihydro-1H-purin-2-YL)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-{1-[(1,3-Dihydroxy-2-propanyl)oxy]-2-hydroxyethyl}-6-oxo-6,9-dihydro-1H-purin-2-YL)benzamide is a complex organic compound with a unique structure that combines a purine base with a benzamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-{1-[(1,3-Dihydroxy-2-propanyl)oxy]-2-hydroxyethyl}-6-oxo-6,9-dihydro-1H-purin-2-YL)benzamide typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the benzamide group. Key reagents used in the synthesis include 1,3-dihydroxy-2-propanol, which is reacted with the purine base under controlled conditions to form the intermediate compound. This intermediate is then further reacted with benzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(9-{1-[(1,3-Dihydroxy-2-propanyl)oxy]-2-hydroxyethyl}-6-oxo-6,9-dihydro-1H-purin-2-YL)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(9-{1-[(1,3-Dihydroxy-2-propanyl)oxy]-2-hydroxyethyl}-6-oxo-6,9-dihydro-1H-purin-2-YL)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(9-{1-[(1,3-Dihydroxy-2-propanyl)oxy]-2-hydroxyethyl}-6-oxo-6,9-dihydro-1H-purin-2-YL)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(9-{1-[(1,3-Dihydroxy-2-propanyl)oxy]-2-hydroxyethyl}-6-oxo-6,9-dihydro-1H-purin-2-YL)acetamide
- N-(9-{1-[(1,3-Dihydroxy-2-propanyl)oxy]-2-hydroxyethyl}-6-oxo-6,9-dihydro-1H-purin-2-YL)formamide
Uniqueness
N-(9-{1-[(1,3-Dihydroxy-2-propanyl)oxy]-2-hydroxyethyl}-6-oxo-6,9-dihydro-1H-purin-2-YL)benzamide is unique due to its specific combination of a purine base and a benzamide group This structure imparts distinct chemical and biological properties that differentiate it from similar compounds
Properties
Molecular Formula |
C17H19N5O6 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[9-[1-(1,3-dihydroxypropan-2-yloxy)-2-hydroxyethyl]-6-oxo-1H-purin-2-yl]benzamide |
InChI |
InChI=1S/C17H19N5O6/c23-6-11(7-24)28-12(8-25)22-9-18-13-14(22)19-17(21-16(13)27)20-15(26)10-4-2-1-3-5-10/h1-5,9,11-12,23-25H,6-8H2,(H2,19,20,21,26,27) |
InChI Key |
DJLLYQJZLBURJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=O)N2)N=CN3C(CO)OC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10864729.png)
![N-(4-methoxyphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10864730.png)
![1-[(N-phenylcarbamoyl)methyl]-4-piperidylpiperidine-4-carboxamide](/img/structure/B10864733.png)

![5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]-](/img/structure/B10864749.png)
![N-({2-[(4-propoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide](/img/structure/B10864762.png)
![4-(9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-quinolinol](/img/structure/B10864765.png)
![N-(2-methyl-5-nitrophenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10864771.png)
![3,11-DI(2-Furyl)-N-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide](/img/structure/B10864775.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10864783.png)
![2-[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B10864784.png)
![2-({[(2-Fluorophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10864785.png)

![4-[({[5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10864799.png)
